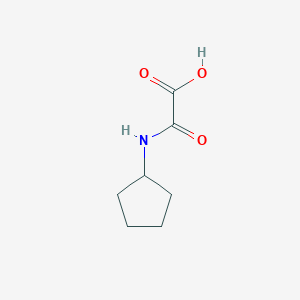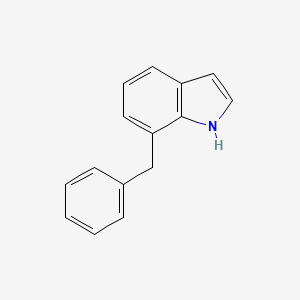
(2-Methoxyethyl)(methyl)amine hydrochloride
描述
“(2-Methoxyethyl)(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 110802-06-7 . It has a molecular weight of 125.6 and its IUPAC name is 2-methoxy-N-methylethanamine hydrochloride . It is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H11NO.ClH/c1-5-3-4-6-2;/h5H,3-4H2,1-2H3;1H . The canonical SMILES representation is CNCCOC.Cl . These codes provide a way to represent the molecule’s structure in a textual format.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 125.60 g/mol . It has 2 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass is 125.0607417 g/mol . The topological polar surface area is 21.3 Ų and it has 7 heavy atom count .科学研究应用
(2-Methoxyethyl)(methyl)amine hydrochloride has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in pharmacological studies. It has also been used as a reagent in the synthesis of other compounds, such as 1-methyl-2-methoxyethylamine hydrochloride and 2-methoxyethyl-1-methyl-2-methoxyethylamine hydrochloride. Additionally, this compound has been used in the study of enzyme kinetics, as well as in the study of enzyme inhibitors.
作用机制
(2-Methoxyethyl)(methyl)amine hydrochloride acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Specifically, it acts as a competitive inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds in the body. By inhibiting the activity of these enzymes, this compound can reduce the rate at which drugs and other compounds are metabolized.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. As an inhibitor of cytochrome P450 enzymes, it can reduce the rate at which drugs and other compounds are metabolized, which can lead to an increase in drug concentrations in the body. Additionally, it can increase the activity of certain enzymes, such as those involved in the metabolism of fatty acids, which can lead to an increase in energy production. Finally, it can affect the metabolism of neurotransmitters, which can lead to changes in behavior and mood.
实验室实验的优点和局限性
(2-Methoxyethyl)(methyl)amine hydrochloride has a number of advantages and limitations for laboratory experiments. One of its main advantages is its versatility, as it can be used in a variety of experiments. Additionally, it is relatively easy to synthesize and can be purified through recrystallization. However, one of its main limitations is its potential toxicity, as it can be toxic if ingested or inhaled. Additionally, it can be difficult to store, as it is sensitive to light and air.
未来方向
There are a number of potential future directions for (2-Methoxyethyl)(methyl)amine hydrochloride. One potential direction is the development of new synthesis methods for the compound, which could lead to more efficient and cost-effective production. Additionally, further research could be done to explore potential therapeutic applications for the compound, such as its potential use as an inhibitor of cytochrome P450 enzymes in the treatment of drug-resistant diseases. Finally, further research could be done to explore the biochemical and physiological effects of this compound, which could lead to a better understanding of its potential therapeutic applications.
合成方法
(2-Methoxyethyl)(methyl)amine hydrochloride is most commonly synthesized through the reaction of diethyl 2-methoxyethylamine hydrochloride with methyl iodide. This reaction produces this compound in a two-step process, with the first step involving the formation of a diethyl 2-methoxyethylamine hydrochloride intermediate. The second step involves the reaction of the intermediate with methyl iodide to produce this compound. The reaction is typically carried out in an aqueous solution, and the product can be purified by recrystallization.
安全和危害
“(2-Methoxyethyl)(methyl)amine hydrochloride” has a GHS07 pictogram . The signal word for this compound is "Warning" . It has hazard statements H225, H302, H315, H317, H318, and H335 . These statements indicate that the compound is combustible, may cause an allergic skin reaction, causes serious eye damage, may cause drowsiness or dizziness, and is toxic if swallowed, in contact with skin or if inhaled .
属性
IUPAC Name |
2-methoxy-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-5-3-4-6-2;/h5H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTOGZXZQJFJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595449 | |
| Record name | 2-Methoxy-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110802-06-7 | |
| Record name | 2-Methoxy-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxyethyl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




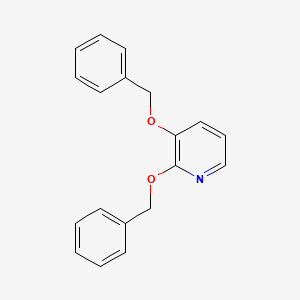

![2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride](/img/structure/B1289710.png)


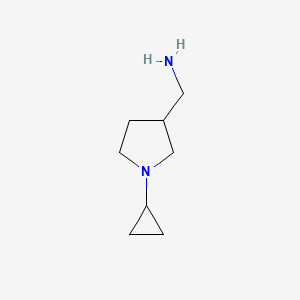
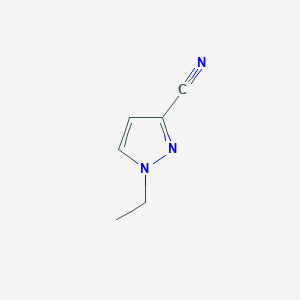
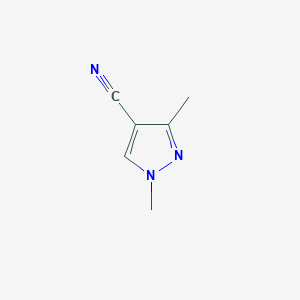
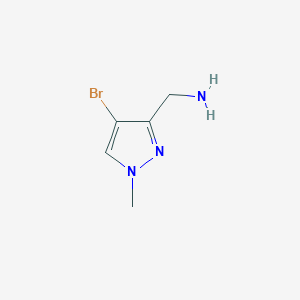
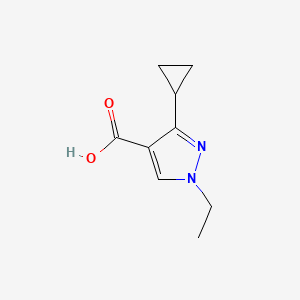
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B1289733.png)
